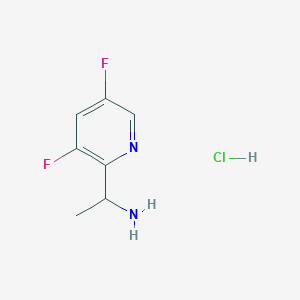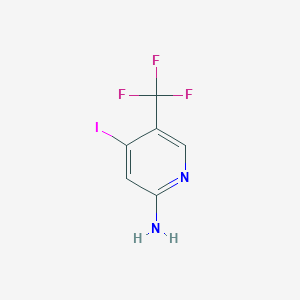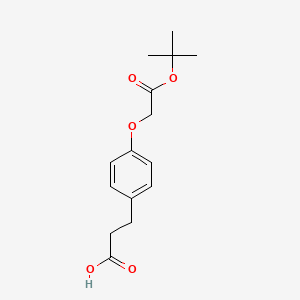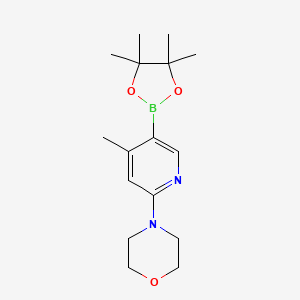
3-(5-Chloro-2-nitrophenoxy)azetidine
Vue d'ensemble
Description
“3-(5-Chloro-2-nitrophenoxy)azetidine” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 .
Synthesis Analysis
Azetidines, the class of compounds to which “this compound” belongs, can be synthesized through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific synthesis method for “this compound” is not available in the retrieved data.Applications De Recherche Scientifique
Anticancer Activity
- Azetidinone derivatives, including 3-chloro-azetidin-2-one compounds, have been explored for their antiproliferative activity on human breast cancer cell lines. These derivatives are synthesized as analogs of resveratrol, a plant polyphenol known for its anticancer properties. Some of these azetidin-based resveratrol derivatives exhibit potential as alternative treatments for human breast cancer (Chimento et al., 2013).
Synthesis of Anticancer Drug Intermediates
- Compounds similar to 3-(5-Chloro-2-nitrophenoxy)azetidine, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds are synthesized using methods involving halogenation, coupling, and nucleophilic reactions, and have high overall yields, suggesting their importance in pharmaceutical chemistry (Zhang et al., 2019); (Kou & Yang, 2022).
Antibacterial and Antifungal Applications
- N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones have been studied for their in vitro antibacterial activity against various bacterial pathogens. Some of these compounds show marginal activity, indicating potential use in developing new antimicrobial agents (Halve et al., 2007).
- Another study on azetidin-2-ones synthesized from 2-amino-5-nitrothiazole and their derivatives reported antibacterial, antifungal, and antitubercular activities, along with anti-inflammatory effects in vivo. This illustrates the broad spectrum of potential medicinal applications of these compounds (Samadhiya et al., 2013).
Synthesis and Evaluation as Antimicrobial Agents
- A series of azetidin-2-ones, including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and tested for antimicrobial activity. Several of these molecules showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, demonstrating their relevance in antimicrobial research (Halve et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(5-chloro-2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWNMKVRDHVWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)


![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)

![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)
![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)




